molecular formula C9H8Br2OS B6603081 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one CAS No. 2241141-25-1

1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one

Cat. No.: B6603081
CAS No.: 2241141-25-1
M. Wt: 324.03 g/mol
InChI Key: WTIVICMJAYMTRT-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one include:

The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

S-[(2,3-dibromophenyl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIVICMJAYMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=C(C(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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